molecular formula C12H16ClNO B8031357 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine

Cat. No.: B8031357
M. Wt: 225.71 g/mol
InChI Key: BFNVQYSZOPUGGI-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chlorine atom at the third position, a cyclohexyloxy group at the second position, and a methyl group at the fifth position of the pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, cyclohexanol, and methylating agents.

    Formation of Cyclohexyloxy Group: The cyclohexyloxy group is introduced by reacting 3-chloropyridine with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions.

    Methylation: The methyl group is introduced at the fifth position of the pyridine ring using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles, such as amines or thiols, replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-methylphenylcarbamate

Uniqueness

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials that require specific chemical characteristics.

Properties

IUPAC Name

3-chloro-2-cyclohexyloxy-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNVQYSZOPUGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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